molecular formula C15H16BrFN4 B5072865 2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B5072865
M. Wt: 351.22 g/mol
InChI Key: ZYAWVUSDVIQOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also includes a 3-bromo-4-fluorobenzyl group .


Molecular Structure Analysis

The molecular structure of “2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]pyrimidine” would be characterized by the presence of the pyrimidine and piperazine rings, along with the 3-bromo-4-fluorobenzyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound was formed.


Chemical Reactions Analysis

The compound “2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]pyrimidine” could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms on the benzyl group are potential sites for nucleophilic substitution reactions . The pyrimidine and piperazine rings could also participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]pyrimidine” would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine and fluorine atoms) would influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with “2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]pyrimidine” would depend on its specific physical and chemical properties. Compounds containing bromine and fluorine atoms can sometimes be hazardous and require careful handling .

Properties

IUPAC Name

2-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN4/c16-13-10-12(2-3-14(13)17)11-20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAWVUSDVIQOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.